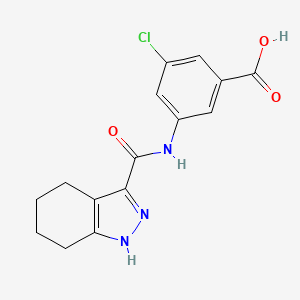![molecular formula C14H20FNO5S B7450059 3-[(5-Fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7450059.png)
3-[(5-Fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid, also known as Fimasartan, is a non-peptide angiotensin II receptor antagonist that is used to treat hypertension. It was first synthesized in 2000 by Boryung Pharmaceutical Co., Ltd. in South Korea.
Wirkmechanismus
3-[(5-Fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid works by blocking the binding of angiotensin II to its receptor, thereby preventing the vasoconstrictive effects of angiotensin II. This results in vasodilation and a decrease in blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the renin-angiotensin-aldosterone system, which plays a key role in regulating blood pressure. This compound has also been shown to improve endothelial function and reduce oxidative stress in hypertensive patients.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(5-Fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid in lab experiments is that it has been extensively studied and has a well-established mechanism of action. However, one limitation is that it is not widely available and may be expensive to obtain.
Zukünftige Richtungen
There are several potential future directions for research on 3-[(5-Fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid. One area of interest is its potential to improve vascular function and reduce oxidative stress in patients with hypertension. Additionally, this compound may have potential applications in the treatment of other cardiovascular diseases, such as heart failure and atherosclerosis. Further research is needed to fully understand the potential therapeutic benefits of this compound.
Synthesemethoden
The synthesis of 3-[(5-Fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid involves several steps, starting with the reaction between 5-fluoro-2-nitrophenol and isopropyl alcohol to form 5-fluoro-2-propan-2-yloxyphenol. This intermediate is then reacted with p-toluenesulfonyl chloride to form 5-fluoro-2-propan-2-yloxyphenyl p-toluenesulfonate. The final step involves reacting the p-toluenesulfonate intermediate with 3-methyl-3-aminobutanoic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
3-[(5-Fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to effectively lower blood pressure in hypertensive patients, and has been compared to other angiotensin II receptor antagonists such as losartan and valsartan. This compound has also been studied for its potential to improve vascular function and reduce oxidative stress in patients with hypertension.
Eigenschaften
IUPAC Name |
3-[(5-fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO5S/c1-9(2)21-11-6-5-10(15)7-12(11)22(19,20)16-14(3,4)8-13(17)18/h5-7,9,16H,8H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLESNAPPTFDULK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)F)S(=O)(=O)NC(C)(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7449979.png)
![N-methyl-N-(6-methylpyridazin-3-yl)-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide](/img/structure/B7449986.png)
![7-[2-[[1-(2-Fluoroethyl)pyrazol-3-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B7449999.png)

![4-[6-(2,6-Difluorophenyl)pyridazin-3-yl]-1-(2-methoxyethyl)piperazin-2-one](/img/structure/B7450015.png)
![2-[Ethyl-(2-methylpyrazol-3-yl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7450019.png)
![7-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]sulfonyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid](/img/structure/B7450036.png)
![5-cyclopropyl-7-(difluoromethyl)-N-methyl-N-pyridin-2-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7450038.png)
![2-[(2S,6R)-4-(1,3-dihydro-2-benzofuran-5-ylsulfonyl)-2,6-dimethylpiperazin-1-yl]ethanol](/img/structure/B7450046.png)


![3-chloro-4-[[(2R)-2-hydroxypropyl]-methylsulfamoyl]benzoic acid](/img/structure/B7450061.png)
![(2R)-3-[(6-chloro-1,8-naphthyridin-2-yl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B7450066.png)
![3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid](/img/structure/B7450067.png)
